molecular formula C11H12N2O B2818669 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2200965-69-9

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B2818669
CAS No.: 2200965-69-9
M. Wt: 188.23
InChI Key: FPIWUQWCIUPNQO-UHFFFAOYSA-N
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Description

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a synthetically designed bicyclic compound based on the cyclopenta[c]pyridazine core, a structure of significant interest in medicinal chemistry . The molecule is functionalized with a but-2-yn-1-yloxy chain, a key feature that enhances its potential as a building block for chemical biology and drug discovery. The alkyne group in the side chain makes this compound an ideal substrate for Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition reaction. This allows researchers to efficiently conjugate the core scaffold to various azide-containing biomolecules, peptides, or other chemical entities to create complex hybrids for screening or probe development . The core pyridazinone and related dihydro structures are recognized for their diverse biological activities and are frequently explored in neuroscience research. While the specific profile of this derivative is under investigation, analogous compounds are studied for their potential interactions with neurological targets . This reagent provides researchers with a versatile intermediate for the synthesis of novel compounds aimed at exploring new mechanisms and developing potential therapies for central nervous system (CNS) disorders .

Properties

IUPAC Name

3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-3-7-14-11-8-9-5-4-6-10(9)12-13-11/h8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIWUQWCIUPNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NN=C2CCCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an alkyne-containing compound in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s unique structure allows it to fit into binding pockets of receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogs:

Table 1: Structural Comparison of Cyclopenta-Fused Heterocycles

Compound Name Core Structure Substituent(s) Molecular Formula Notable Features
3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine Cyclopenta[c]pyridazine 3-(but-2-yn-1-yloxy) C₁₁H₁₁N₃O Alkyne group for click chemistry
4-(3-Benzyloxy-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Pyridazine 3-Benzyloxy, 6-oxo C₁₇H₁₅N₃O₃S Sulfonamide moiety; benzyloxy substituent
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Cyclopenta[b]pyridine 3-Nitro C₈H₈N₂O₂ Electron-withdrawing nitro group
Patent-derived pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Variable (e.g., aryl, alkyl) Varies Bcl-xL inhibitors; pro-apoptotic agents
2-Chloro-4-cyclopentyl-cyclopenta[d]pyrimidine Cyclopenta[d]pyrimidine 2-Chloro, 4-cyclopentyl C₁₀H₁₂ClN₃ Chloro and bulky cyclopentyl groups
Key Observations:
  • Substituent Effects : The butynyloxy group in the target compound contrasts with electron-withdrawing nitro () and bulky cyclopentyl () groups in analogs. Alkyne substituents may enhance reactivity in coupling reactions compared to benzyloxy () or sulfonamide groups.
Key Observations:
  • The target compound may be synthesized via nucleophilic substitution analogous to , where a hydroxylated pyridazine reacts with but-2-yn-1-yl bromide under basic conditions.
  • Unlike the sulfonamide-containing 5a, the target compound lacks polar groups, suggesting differences in solubility and bioavailability.

Biological Activity

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound characterized by a unique structure that combines a pyridazine ring with a cyclopentane framework and an alkyne functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound's IUPAC name is 3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine, with the molecular formula C11H12N2OC_{11}H_{12}N_2O. The structure is notable for its fused ring system and alkyne functionality, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity. Additionally, the compound's structure allows it to fit into specific binding pockets of receptors, influencing their activity and downstream signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results.
  • Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. Initial findings indicate it may inhibit cell proliferation in specific cancer types.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been explored. For instance, it may act as an inhibitor of CD73, an enzyme implicated in cancer progression and immune suppression.

Data Summary

Biological Activity Tested Systems Results
AntimicrobialVarious bacterial strainsSignificant inhibition observed
CytotoxicityHeLa and MCF-7 cell linesIC50 values around 15.1 µM
Enzyme InhibitionCD73 enzyme assaysNotable inhibitory activity

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays on HeLa cells revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15.1 µM. This suggests potential as an anticancer agent.
  • Enzymatic Inhibition Studies : Research focused on the inhibition of CD73 demonstrated that the compound could significantly reduce enzyme activity in biochemical assays, indicating its potential role in cancer immunotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling, with sodium alkoxide catalysts (e.g., NaOEt or NaOMe) facilitating nucleophilic substitutions. Temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) are critical for minimizing side reactions and improving yield. Green chemistry approaches, such as microwave-assisted synthesis, can enhance efficiency . Purity optimization may require gradient elution in HPLC with C18 columns and trifluoroacetic acid as a mobile phase modifier.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential for confirming the cyclopenta[c]pyridazine core and alkyne substituent. IR spectroscopy can validate the presence of C≡C stretches (~2100 cm⁻¹). Purity assessment should combine reverse-phase HPLC (e.g., 90:10 water:acetonitrile) with UV detection at 254 nm .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Cell viability assays (MTT or resazurin) in cancer or inflammation-relevant cell lines (e.g., HeLa or RAW 264.7 macrophages) can identify cytotoxic or anti-inflammatory effects. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for prioritizing follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological profiles?

  • Methodological Answer : Synthesize analogs with modified alkynyloxy chains (e.g., varying chain length or substituting the alkyne with azide/ether groups). Test these derivatives in parallel assays (e.g., binding affinity via surface plasmon resonance and functional activity in cellular models). Comparative analysis of substituent effects on logP (lipophilicity) and target engagement can guide lead optimization .

Q. What computational strategies predict molecular interactions and resolve binding mechanisms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against homology models of target proteins (e.g., cyclooxygenase-2 or MAP kinases). Molecular dynamics simulations (AMBER or GROMACS) over 100 ns trajectories can assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of specific substituents to binding affinity .

Q. How should contradictory biochemical data across studies be addressed?

  • Methodological Answer : Validate discrepancies using orthogonal assays (e.g., switch from fluorescence polarization to isothermal titration calorimetry for binding confirmation). Control for assay-specific variables like buffer pH (e.g., 7.4 vs. 6.5) or reducing agents (DTT/TCEP) that may alter compound stability. Meta-analyses of published data, emphasizing experimental conditions, can identify confounding factors .

Key Considerations for Experimental Design

  • Controlled Variables : Ensure consistent reagent purity (≥95%), anhydrous conditions for moisture-sensitive steps, and inert atmospheres (N₂/Ar) for alkyne stability .
  • Data Reproducibility : Triplicate runs for biological assays and blinded analysis to reduce bias. Report mean ± SEM and statistical significance (p<0.05 via ANOVA) .

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